molecular formula C10H13NO B3369822 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL CAS No. 247133-23-9

2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL

Cat. No. B3369822
CAS RN: 247133-23-9
M. Wt: 163.22 g/mol
InChI Key: ASPWWXIBCWONIM-UHFFFAOYSA-N
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Description

The compound “2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL” is a type of benzazepine, which is a biologically important heterocyclic system . Benzazepines and their hydrogenated derivatives are known for their high bioactivity .


Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest due to their high bioactivity . The synthesis methods can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL” can be represented by the InChI code: 1S/C10H12N2O/c11-8-4-3-7-2-1-5-12-10 (13)9 (7)6-8/h3-4,6H,1-2,5,11H2, (H,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

The compound “2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL” is a powder at room temperature . It has a molecular weight of 176.22 and a melting point of 229-231 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and X-Ray Diffraction Data : 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL derivatives were synthesized through the reductive cleavage of bridged N-O bonds in related compounds. These derivatives displayed distinct crystallization patterns in orthorhombic and monoclinic systems, with variations in unit-cell parameters and crystalline structures (Macías et al., 2011).

  • Stereochemistry and Synthesis Methods : Studies on the stereochemistry of tetrahydro-1-benzazepin-8-OL derivatives have been conducted, revealing details about their synthesis, structural configurations, and the impact of various substituents (Acosta Quintero et al., 2012).

Potential Biological Applications

  • Potential Antiparasitic Activity : Certain derivatives of 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL have been identified as potential antiparasitic drugs, specifically for the treatment of diseases like Chagas disease and leishmaniasis (Macías et al., 2016).

  • Muscarinic Receptor Antagonists : Derivatives of 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL have been investigated as potentially selective muscarinic (M3) receptor antagonists. These studies involve synthesizing various derivatives and analyzing their receptor affinity (Bradshaw et al., 2008).

  • Angiotensin Converting Enzyme Inhibitors : 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL derivatives have been studied for their inhibitory effects on the angiotensin converting enzyme, which is significant in the treatment of hypertension (Stanton et al., 1985).

  • neurological implications and potential therapeutic uses of these compounds (Tewes et al., 2010).

Chemical Synthesis and Methodology

  • Novel Synthesis Approaches : Innovative methods for synthesizing 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL derivatives have been developed, including a three-component one-pot approach using rhodium catalysis. This technique is noted for its efficiency and broad applicability (Vieira & Alper, 2008).

  • Friedel–Crafts Acylation : Research has been conducted on the regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine, leading to advancements in the synthesis of inhibitors of acetylcholinesterase. This demonstrates the compound's relevance in developing treatments for neurological disorders (Ishihara et al., 1994).

Safety and Hazards

The compound “2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Future research could focus on developing more efficient synthesis methods and exploring the potential therapeutic applications of these compounds.

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-4-3-8-2-1-5-11-7-9(8)6-10/h3-4,6,11-12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPWWXIBCWONIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466215
Record name 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPIN-8-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247133-23-9
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247133-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPIN-8-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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